molecular formula C19H19N3O4 B2810323 Ethyl LipotF CAS No. 1808089-27-1

Ethyl LipotF

Cat. No.: B2810323
CAS No.: 1808089-27-1
M. Wt: 353.378
InChI Key: XUKLGMSFWAEOPR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl LipotF has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in studies involving the fat mass and obesity-associated protein (FTO).

    Biology: Employed in cellular studies to investigate the role of m6A modifications in gene expression and regulation.

    Medicine: Potential therapeutic applications in treating diseases associated with dysregulated m6A modifications, such as cancer and metabolic disorders.

    Industry: Utilized in the development of novel drugs and therapeutic agents targeting m6A modifications

Mechanism of Action

Target of Action

Ethyl LipotF, also known as Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate, is a selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO) . FTO is an enzyme that plays a crucial role in energy homeostasis and lipid metabolism.

Mode of Action

This compound interacts with FTO by inhibiting its enzymatic activity . This inhibition leads to an increase in the levels of N6-methyladenosine (m6A) , a modification of RNA that plays a role in the post-transcriptional regulation of gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the m6A pathway . By inhibiting FTO, this compound increases the levels of m6A in RNA. This can lead to changes in the stability, splicing, and translation of m6A-modified RNAs, thereby affecting the expression of genes regulated by m6A.

Pharmacokinetics

It is soluble in ethanol and dmso , which suggests that it could be administered in a solution of these solvents. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.

Result of Action

The inhibition of FTO by this compound and the subsequent increase in m6A levels can lead to changes in gene expression . These changes can have various effects at the molecular and cellular levels, depending on the specific genes that are regulated by m6A.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl LipotF can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the hydrazinyl intermediate, followed by the coupling with benzylnicotinoyl chloride and subsequent esterification to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at room temperature or slightly elevated .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl LipotF undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

Ethyl LipotF is unique in its high selectivity for the fat mass and obesity-associated protein (FTO) over other related enzymes such as ALKBH2, ALKBH3, and PHD2. This selectivity makes it a valuable tool in studying the specific role of FTO in cellular processes. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a preferred choice for research involving FTO inhibition .

Properties

IUPAC Name

ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLGMSFWAEOPR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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